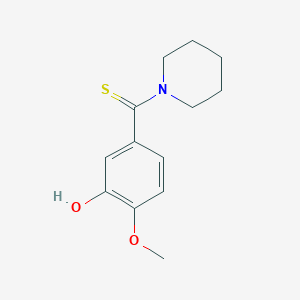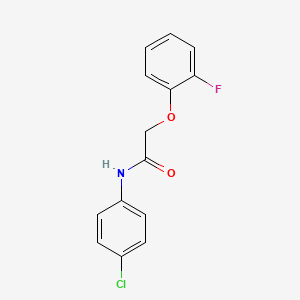
N-(4-chlorophenyl)-2-(2-fluorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-(2-fluorophenoxy)acetamide, commonly known as CF3, is a synthetic compound that has attracted significant attention in the field of scientific research. It is a member of the amide class of compounds and is used in various experimental studies due to its unique properties. The compound is synthesized using a specific method, and its mechanism of action and physiological effects have been widely studied.
作用机制
The mechanism of action of CF3 is not fully understood, but it is believed to act as an inhibitor of certain enzymes. CF3 has been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is essential for normal brain function. By inhibiting the activity of these enzymes, CF3 may increase the levels of acetylcholine in the brain, which may have therapeutic effects.
Biochemical and Physiological Effects:
CF3 has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which may increase the levels of acetylcholine in the brain. This increase in acetylcholine levels may have therapeutic effects, as acetylcholine is involved in various physiological processes, including memory, learning, and muscle contraction. Additionally, CF3 has been found to have antioxidant properties, which may protect cells from oxidative damage.
实验室实验的优点和局限性
CF3 has several advantages for lab experiments. It is relatively easy to synthesize, and it has been found to be effective in the synthesis of various compounds. Additionally, CF3 has been found to have potential therapeutic properties, which may make it a useful tool in drug development. However, CF3 also has some limitations. It has been found to be toxic at high doses, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
未来方向
There are several future directions for the study of CF3. One potential direction is the development of new drugs based on CF3. CF3 has been found to have potential therapeutic properties, and further research may lead to the development of new drugs for various conditions. Additionally, further studies are needed to fully understand the mechanism of action of CF3. This may involve the study of its interactions with various enzymes and other molecules. Finally, further studies are needed to determine the long-term effects of CF3 on the body. This may involve the study of its effects on various physiological processes and the development of new methods for monitoring its effects.
合成方法
The synthesis of CF3 involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 4-chloroaniline and 2-fluorophenol, which results in the formation of 4-chloro-2-fluoroaniline. The second step involves the reaction of 4-chloro-2-fluoroaniline with ethyl chloroformate, which leads to the formation of N-(4-chloro-2-fluorophenyl) carbamate. The final step involves the reaction of N-(4-chloro-2-fluorophenyl) carbamate with sodium acetate, which results in the formation of CF3.
科学研究应用
CF3 is used in various scientific research studies due to its unique properties. It is commonly used as a reagent in organic synthesis, and it has been found to be effective in the synthesis of various compounds. CF3 has also been used in the development of new drugs, as it has been found to have potential therapeutic properties. Additionally, CF3 has been used in the study of enzyme inhibitors and has been found to be effective in inhibiting the activity of various enzymes.
属性
IUPAC Name |
N-(4-chlorophenyl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO2/c15-10-5-7-11(8-6-10)17-14(18)9-19-13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEWCFLWRYGFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(pentamethylphenyl)sulfonyl]-N'-(3-phenyl-2-propen-1-ylidene)-4-piperidinecarbohydrazide](/img/structure/B5832283.png)
![3-phenyl-N-[2-(phenylthio)phenyl]propanamide](/img/structure/B5832294.png)
![ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5832303.png)
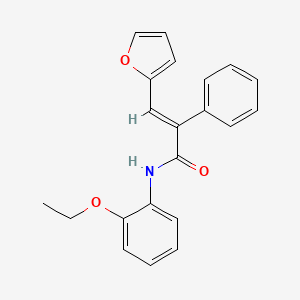
![1-(3-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5832325.png)
![2-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B5832334.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-2,3-dihydro-7H-[1,4]dioxino[2,3-h]chromen-7-one](/img/structure/B5832345.png)
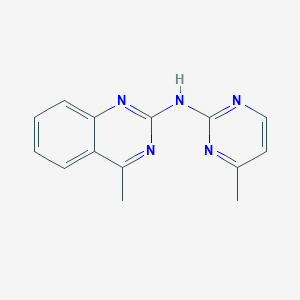
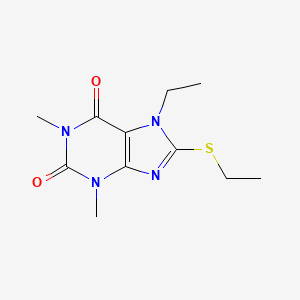
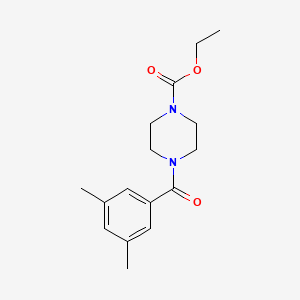
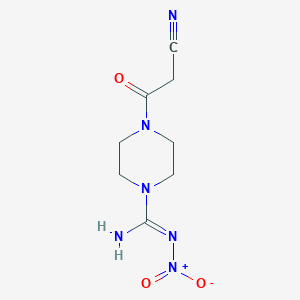
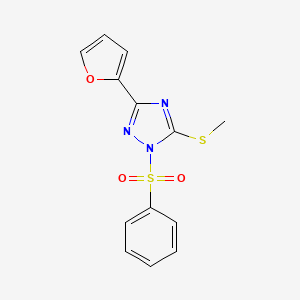
![2-({[(3-ethoxybenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5832392.png)
